molecular formula C₁₂H₂₄N₂O₄ B1146842 Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate CAS No. 103954-36-5

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate

Cat. No.: B1146842
CAS No.: 103954-36-5
M. Wt: 260.33
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Description

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethoxy group, and a hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate typically involves multiple steps. One common method includes the reaction of a hexanoate derivative with an amino group under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective or versatile.

Properties

IUPAC Name

methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUJLFAVAPQNV-AXDSSHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747726
Record name Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103954-36-5
Record name Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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